molecular formula C6H13NO3 B575966 2-Amino-2-methyl-5-hydroxy-pentanoic acid CAS No. 160187-05-3

2-Amino-2-methyl-5-hydroxy-pentanoic acid

Cat. No.: B575966
CAS No.: 160187-05-3
M. Wt: 147.174
InChI Key: RIXOERQXXDKBPZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methyl-5-hydroxy-pentanoic acid is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol It is a derivative of pentanoic acid and features an amino group, a methyl group, and a hydroxyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-5-hydroxy-pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-acetyl-1-propanol with potassium cyanide, followed by hydrolysis and subsequent amination . The reaction conditions typically include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-5-hydroxy-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, acylating agents

Major Products

    Oxidation: Formation of 2-keto-2-methyl-5-hydroxy-pentanoic acid

    Reduction: Formation of 2-amino-2-methyl-5-hydroxy-pentane

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Amino-2-methyl-5-hydroxy-pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-5-hydroxy-pentanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

2-Amino-2-methyl-5-hydroxy-pentanoic acid can be compared with other similar compounds, such as:

  • 2-Amino-5-hydroxy-4-methylpentanoic acid
  • 2-Methyl-5-hydroxy-norvaline
  • Leucine and Isoleucine (branched-chain amino acids)

Uniqueness

Properties

CAS No.

160187-05-3

Molecular Formula

C6H13NO3

Molecular Weight

147.174

IUPAC Name

(2S)-2-amino-5-hydroxy-2-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-6(7,5(9)10)3-2-4-8/h8H,2-4,7H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

RIXOERQXXDKBPZ-LURJTMIESA-N

SMILES

CC(CCCO)(C(=O)O)N

Synonyms

L-Norvaline, 5-hydroxy-2-methyl- (9CI)

Origin of Product

United States

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